N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide, also known as lidocaine, is a local anesthetic that is widely used in the medical field. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist, and has since become one of the most commonly used local anesthetics due to its effectiveness and low toxicity.
Wirkmechanismus
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This results in a loss of sensation in the affected area, allowing medical procedures to be performed without causing pain.
Biochemical and Physiological Effects
Lidocaine has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause drowsiness and dizziness, and in rare cases, seizures.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is widely used in laboratory experiments as a tool to study the effects of local anesthesia on various biological systems. Its advantages include its low toxicity and effectiveness at blocking pain signals. However, its limitations include the fact that it only blocks pain signals and does not have any anti-inflammatory properties.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide, including its use in combination with other drugs to enhance its effectiveness, its potential use as a treatment for certain types of chronic pain, and its use in developing new drugs with similar mechanisms of action.
In conclusion, this compound is a widely used local anesthetic that has been extensively studied for its effectiveness and low toxicity. Its mechanism of action involves blocking voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. While it has a number of advantages for laboratory experiments, its limitations include its lack of anti-inflammatory properties. Future research on this compound will likely focus on its use in combination with other drugs and its potential as a treatment for chronic pain.
Synthesemethoden
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(diethylamino)acetamide, which is then reacted with morpholine to form this compound, or this compound.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied for its use as a local anesthetic in various medical procedures, including dental work, minor surgeries, and childbirth. It has also been used as a treatment for certain types of chronic pain, such as neuropathic pain.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-4-20(5-2)15-6-7-16(14(3)12-15)18-17(21)13-19-8-10-22-11-9-19/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTVAACSIXEGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.